An In-Depth Technical Guide to Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
An In-Depth Technical Guide to Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, a substituted morpholine derivative. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a detailed profile. We will cover its molecular characteristics, a plausible synthetic route, potential applications in drug discovery, and methods for its characterization.
Molecular Profile and Physicochemical Properties
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a tertiary amine and an ethyl ester. The core of this molecule is a 2,6-dimethylmorpholine ring, a heterocyclic amine that is a common scaffold in medicinal chemistry due to its favorable physicochemical properties.[1][2] The presence of the morpholine ring, with its ether oxygen, can enhance aqueous solubility and introduce a key hydrogen bond acceptor site, which is often beneficial for pharmacokinetic profiles in drug candidates.[3]
Molecular Structure and Weight
The chemical structure of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate consists of an ethyl propanoate moiety attached at the nitrogen atom (position 4) of a 2,6-dimethylmorpholine ring.
Molecular Formula: C₁₁H₂₁NO₃
Molecular Weight Calculation: The molecular weight is calculated based on the atomic weights of its constituent elements.[4][5][6]
-
Carbon (C): 11 atoms × 12.011 amu = 132.121 amu
-
Hydrogen (H): 21 atoms × 1.008 amu = 21.168 amu
-
Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu
-
Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu
Total Molecular Weight: 215.293 g/mol
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties based on the structure and data from analogous compounds like ethyl propionate and N-substituted morpholines.[7][8]
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on similar short-chain esters and N-alkylated morpholines. |
| Boiling Point | Estimated > 200 °C | Higher than ethyl propanoate (99 °C) due to increased molecular weight and the polar morpholine ring. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Moderate solubility in water. | The morpholine moiety enhances water solubility compared to a simple ester.[3] |
| pKa | Estimated 6.5 - 7.5 | The nitrogen in the morpholine ring is basic, but its pKa is typically lower than that of acyclic amines. |
Synthesis and Purification
A plausible and efficient method for the synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is through a Michael addition reaction, a common method for forming carbon-nitrogen bonds.[9][10][11]
Proposed Synthetic Pathway
The synthesis involves the reaction of 2,6-dimethylmorpholine with ethyl acrylate. The lone pair of electrons on the nitrogen atom of 2,6-dimethylmorpholine acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate.
Caption: Proposed synthesis of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate.
Detailed Experimental Protocol
Materials:
-
2,6-dimethylmorpholine
-
Ethyl acrylate
-
Ethanol (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylmorpholine (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl acrylate (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Potential Applications in Drug Discovery
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12][13] Derivatives of morpholine exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[14]
The introduction of dimethyl groups on the morpholine ring can influence the compound's conformational rigidity and metabolic stability, potentially leading to improved pharmacological properties.[12] The ethyl propanoate chain provides a flexible linker that can be further modified to optimize binding to a biological target.
Potential Therapeutic Areas:
-
Oncology: The morpholine ring is a key component of several kinase inhibitors.[12]
-
Neuroscience: Morpholine derivatives are explored for their activity on central nervous system targets.[3]
-
Infectious Diseases: The scaffold is present in antibiotics and antifungals.[15]
Structural Elucidation and Characterization
The identity and purity of synthesized Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate would be confirmed using standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms. The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the propanoate chain, and the methyl and methylene groups of the dimethylmorpholine ring.[16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹.
Conclusion
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, with a molecular weight of 215.293 g/mol , is a molecule of interest for chemical and pharmaceutical research. Its synthesis can be readily achieved through a Michael addition. The presence of the 2,6-dimethylmorpholine moiety suggests potential for favorable pharmacokinetic properties and diverse biological activities, making it a valuable building block for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential in various fields of drug discovery.
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